Cas no 1315368-60-5 (methyl 5-sulfamoylpyridine-3-carboxylate)

Methyl 5-sulfamoylpyridine-3-carboxylate is a sulfonamide-functionalized pyridine derivative with applications in pharmaceutical and agrochemical research. The compound features a methyl ester group at the 3-position and a sulfamoyl moiety at the 5-position, offering versatility as a synthetic intermediate. Its structure enables further functionalization, making it valuable for the development of bioactive molecules, particularly in medicinal chemistry for sulfonamide-based drug discovery. The ester group enhances solubility and reactivity, facilitating downstream modifications. The sulfamoyl group contributes to potential biological activity, often seen in enzyme inhibitors. This compound is characterized by high purity and stability, ensuring reliable performance in research applications.
methyl 5-sulfamoylpyridine-3-carboxylate structure
1315368-60-5 structure
商品名:methyl 5-sulfamoylpyridine-3-carboxylate
CAS番号:1315368-60-5
MF:C7H8N2O4S
メガワット:216.214420318604
CID:5207696

methyl 5-sulfamoylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-sulfamoylpyridine-3-carboxylate
    • methyl 5-sulfamoylnicotinate
    • GS1254
    • methyl5-sulfamoylpyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 5-(aminosulfonyl)-, methyl ester
    • インチ: 1S/C7H8N2O4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
    • InChIKey: KIFLDWCIPTZWQA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=NC=C(C(=O)OC)C=1)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 108

methyl 5-sulfamoylpyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-79590-0.5g
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
0.5g
$569.0 2023-02-12
Enamine
EN300-79590-5.0g
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
5.0g
$2110.0 2023-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98167-5G
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
5g
¥ 16,236.00 2023-03-30
1PlusChem
1P01AJIT-50mg
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
50mg
$262.00 2023-12-22
1PlusChem
1P01AJIT-250mg
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
250mg
$508.00 2023-12-22
Aaron
AR01AJR5-10g
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
10g
$4331.00 2023-12-16
Aaron
AR01AJR5-5g
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
5g
$2927.00 2023-12-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98167-500mg
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
500mg
¥3610.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98167-100mg
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
100mg
¥1353.0 2024-04-25
1PlusChem
1P01AJIT-10g
methyl 5-sulfamoylpyridine-3-carboxylate
1315368-60-5 95%
10g
$3932.00 2023-12-22

methyl 5-sulfamoylpyridine-3-carboxylate 関連文献

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methyl 5-sulfamoylpyridine-3-carboxylateに関する追加情報

Methyl 5-sulfamoylpyridine-3-carboxylate (CAS No. 1315368-60-5): A Comprehensive Overview

Methyl 5-sulfamoylpyridine-3-carboxylate (CAS No. 1315368-60-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique sulfamoyl and carboxyl functional groups, exhibits promising properties that make it a valuable candidate for various biochemical applications. The structure of methyl 5-sulfamoylpyridine-3-carboxylate consists of a pyridine core substituted with a sulfamoyl group at the 5-position and a carboxylate ester at the 3-position, which contributes to its distinct chemical behavior and reactivity.

The significance of methyl 5-sulfamoylpyridine-3-carboxylate lies in its potential applications across multiple domains, including drug discovery, agrochemicals, and material science. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules. The sulfamoyl group, in particular, is known for its ability to enhance binding affinity and selectivity in drug-target interactions, making it an attractive moiety for medicinal chemists.

In the realm of pharmaceutical research, methyl 5-sulfamoylpyridine-3-carboxylate has been explored for its potential as a precursor in the development of novel therapeutic agents. Its structural framework allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties, which are crucial for optimizing drug efficacy and safety. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic pathways implicated in inflammatory and infectious diseases.

One of the most compelling aspects of methyl 5-sulfamoylpyridine-3-carboxylate is its versatility in chemical transformations. The presence of both the sulfamoyl and ester functionalities provides multiple sites for functionalization, enabling chemists to design complex molecules with tailored properties. This flexibility has been leveraged in the synthesis of heterocyclic compounds that exhibit antimicrobial and anti-inflammatory activities. The compound’s ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, further underscores its utility as a synthetic building block.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between methyl 5-sulfamoylpyridine-3-carboxylate and biological targets. Molecular modeling studies have revealed that the sulfamoyl group can form hydrogen bonds with specific residues in protein active sites, enhancing binding affinity. This insight has guided the design of more potent inhibitors targeting diseases such as cancer and autoimmune disorders. The integration of experimental data with computational predictions has accelerated the discovery process, making methyl 5-sulfamoylpyridine-3-carboxylate a cornerstone in modern drug development strategies.

The agrochemical industry has also recognized the potential of methyl 5-sulfamoylpyridine-3-carboxylate as a key intermediate in the synthesis of advanced pesticides and herbicides. Its structural features contribute to improved stability and bioavailability, ensuring effective pest control while minimizing environmental impact. Researchers have developed novel formulations incorporating derivatives of this compound that demonstrate enhanced efficacy against resistant strains of weeds and insects.

In conclusion, methyl 5-sulfamoylpyridine-3-carboxylate (CAS No. 1315368-60-5) represents a fascinating compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural attributes and reactivity make it an indispensable tool for chemists and researchers striving to develop innovative solutions to global challenges. As scientific understanding continues to evolve, the role of this compound is expected to expand further, solidifying its position as a cornerstone in modern chemical research.

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